Cas no 1060210-13-0 (1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea)
![1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea structure](https://www.kuujia.com/scimg/cas/1060210-13-0x500.png)
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea
- 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
- F5149-0757
- 1-(4-fluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea
- AKOS024500528
- 1060210-13-0
-
- Inchi: 1S/C18H17FN4O3/c19-13-4-6-14(7-5-13)21-18(25)20-10-2-11-23-17(24)9-8-15(22-23)16-3-1-12-26-16/h1,3-9,12H,2,10-11H2,(H2,20,21,25)
- InChI Key: VHYHDQXDADUNKG-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(F)C=C1)C(NCCCN1N=C(C2=CC=CO2)C=CC1=O)=O
Computed Properties
- Exact Mass: 356.12846858g/mol
- Monoisotopic Mass: 356.12846858g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.9Ų
- XLogP3: 2
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5149-0757-2mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-10mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-50mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-15mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-30mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-2μmol |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-1mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-5mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-20mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5149-0757-75mg |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea |
1060210-13-0 | 75mg |
$208.0 | 2023-09-10 |
1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea Related Literature
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
Comprehensive Analysis of 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS No. 1060210-13-0): Structure, Applications, and Research Insights
The compound 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS No. 1060210-13-0) is a structurally unique small molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, featuring a furan-2-yl moiety, a dihydropyridazinone core, and a urea linkage. This combination of functional groups suggests potential bioactivity, making it a subject of interest for drug discovery and medicinal chemistry applications.
In recent years, researchers have focused on pyridazine derivatives due to their diverse pharmacological properties. The presence of the 4-fluorophenyl group in this compound is particularly noteworthy, as fluorine substitution often enhances metabolic stability and bioavailability—a key consideration in modern drug design. The furan ring further contributes to the molecule's versatility, as this heterocycle is frequently employed in the development of bioactive compounds targeting various enzymes and receptors.
The synthesis of 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea typically involves multi-step organic transformations, with careful attention to the introduction of the urea functionality and the propyl linker. These structural elements are crucial for the molecule's potential interactions with biological targets. Current literature suggests that compounds with similar frameworks may exhibit activity against protein kinases or inflammatory mediators, though specific data for this exact molecule remains limited and warrants further investigation.
From a drug development perspective, the 6-oxo-1,6-dihydropyridazin-1-yl segment represents an interesting pharmacophore that could influence binding affinity and selectivity. Computational modeling studies of related structures indicate that this moiety may participate in hydrogen bonding interactions with biological targets, while the fluorophenyl group could contribute to hydrophobic contacts. Such molecular interactions are fundamental to understanding structure-activity relationships in medicinal chemistry research.
Analytical characterization of CAS No. 1060210-13-0 typically employs advanced techniques including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography where possible. These methods confirm the compound's purity and structural integrity, which are essential for reliable research outcomes. The molecular weight of 369.36 g/mol and moderate lipophilicity (predicted LogP ~2.5) suggest reasonable membrane permeability, an important factor for potential therapeutic applications.
In the context of current pharmaceutical trends, researchers are particularly interested in how modifications to the furan-2-yl or urea components might influence the compound's biological profile. This aligns with broader industry efforts to develop targeted therapies with improved specificity and reduced off-target effects. The compound's structural features position it as a potentially valuable scaffold for further derivatization and optimization in drug discovery programs.
While specific clinical applications for 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea have not yet been established, its structural characteristics suggest possible utility in areas such as inflammation modulation or enzyme inhibition. The scientific community continues to explore these possibilities through systematic structure-activity relationship studies and target identification efforts. Future research directions may include detailed pharmacokinetic evaluations and mechanism-of-action studies to fully elucidate this compound's potential.
The growing interest in heterocyclic compounds for therapeutic development has brought increased attention to molecules like CAS No. 1060210-13-0. Its combination of aromatic systems, hydrogen bond donors/acceptors, and flexible linkers makes it a compelling subject for both academic and industrial research. As synthetic methodologies continue to advance, we anticipate more efficient routes to this and related structures, facilitating broader investigation of their biological properties.
From a chemical biology perspective, the compound's structure offers multiple sites for potential modification, allowing researchers to explore how variations affect biological activity. The propyl linker length could be adjusted, or the furan ring could be replaced with other heterocycles to modulate properties like solubility or target binding. Such structure-activity relationship studies are fundamental to modern medicinal chemistry and could yield valuable insights for drug discovery.
In conclusion, 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea represents an intriguing chemical entity with significant potential for further study. Its complex architecture combines several pharmacologically relevant features, making it a valuable addition to the toolkit of researchers investigating novel bioactive compounds. As the field of small molecule therapeutics continues to evolve, compounds like this will undoubtedly play an important role in advancing our understanding of chemical-biological interactions and developing new therapeutic strategies.
1060210-13-0 (1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea) Related Products
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 4770-00-7(3-cyano-4-nitroindole)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)



